molecular formula C20H21N3O5 B2500596 [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate CAS No. 1211185-51-1

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B2500596
CAS No.: 1211185-51-1
M. Wt: 383.404
InChI Key: UENHPIYQYPKVGV-UHFFFAOYSA-N
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Description

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanocyclohexyl group, an oxoethyl group, and a dioxopyrrolidinyl benzoate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps:

    Formation of the Cyanocyclohexyl Intermediate: This step involves the reaction of cyclohexylamine with cyanogen bromide under controlled conditions to form the cyanocyclohexyl intermediate.

    Coupling with Oxoethyl Group: The cyanocyclohexyl intermediate is then reacted with an oxoethylating agent, such as ethyl chloroformate, to introduce the oxoethyl group.

    Introduction of the Dioxopyrrolidinyl Benzoate Moiety: Finally, the compound is coupled with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate
  • [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
  • [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c21-13-20(10-2-1-3-11-20)22-16(24)12-28-19(27)14-4-6-15(7-5-14)23-17(25)8-9-18(23)26/h4-7H,1-3,8-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENHPIYQYPKVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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